6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[(4-methylphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-3-5-13(6-4-12)10-20-18(22)17-11-21(26(2,23)24)15-9-14(19)7-8-16(15)25-17/h3-9,17H,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOVMHVSRCRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of benzoxazines, which are known for their diverse pharmacological properties. The unique structural features of this compound contribute to its potential applications in medicinal chemistry, particularly in the field of cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.5 g/mol. Its IUPAC name is 6-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide. The structure includes a benzoxazine core, which is a heterocyclic compound containing both oxygen and nitrogen atoms, along with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₆S₂ |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CNIVCFWUVWBQDH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It may alter signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:
- PC-3 (Prostate Cancer) : IC50 values ranging from 7.84–16.2 µM have been reported for similar compounds against this cell line.
- MDA-MB-231 (Breast Cancer) : Strong growth inhibition (>50%) was observed at concentrations as low as 25 µM.
The structure-activity relationship indicates that substituents on the benzene rings significantly influence anticancer activity, with electron-donating groups enhancing efficacy.
Other Biological Activities
In addition to anticancer properties, benzoxazine derivatives have shown:
- Antibacterial Activity : Some derivatives exhibit significant antibacterial effects against various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have focused on the biological evaluation of benzoxazine derivatives:
-
Study on Anticancer Activity :
- A recent publication evaluated a series of benzoxazine derivatives for their anticancer properties. Compound 14f displayed notable activity against multiple cancer cell lines (IC50 = 7.84–16.2 µM) .
- Structural modifications led to improved activities, indicating the importance of functional group positioning.
- In Vitro Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have focused on the synthesis and evaluation of various derivatives of sulfonamide compounds, including those structurally related to 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. These derivatives have shown promising anticancer activity against several human cancer cell lines.
Case Study: Anticancer Evaluation
A study published in the International Journal of Molecular Sciences reported the synthesis of novel 2-alkythio derivatives that demonstrated significant cytotoxic effects against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The most effective compounds exhibited IC50 values as low as 6–7 μM against HeLa cells, indicating strong potential for further development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of these compounds. Research indicates that modifications to the sulfonamide moiety and benzoxazine framework can significantly influence biological activity. For instance, the introduction of different substituents on the benzene ring has been linked to enhanced cytotoxicity .
Data Table: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 6-chloro-N-(4-methylbenzyl)-... | HeLa | 6–7 | |
| Derivative A | HCT-116 | 8–10 | |
| Derivative B | MCF-7 | 15–20 |
Other Therapeutic Applications
Beyond anticancer properties, compounds similar to this compound may have applications in treating other diseases. For example, sulfonamide derivatives have been explored for their antibacterial and anti-inflammatory properties.
Case Study: Antibacterial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. A related compound demonstrated effectiveness against resistant strains of bacteria, suggesting a broader therapeutic application beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide with structurally analogous compounds from the evidence:
Key Observations:
Functional Group Impact: The carboxamide group in the target compound contrasts with the carbohydrazide in . Carboxamides generally exhibit higher metabolic stability compared to hydrazides, which are prone to hydrolysis . The 4-methylbenzyl substituent (target compound) vs. 4-nitrobenzylidene () alters electronic and steric properties.
Synthetic Pathways :
- The ethyl carboxylate derivative () serves as a precursor for carboxamide synthesis via ester-to-amide conversion, a common strategy in benzoxazine chemistry .
- Compound 22 () demonstrates divergent synthetic complexity due to its fused phthalazine-sulfonamide structure, requiring specialized cyclization steps .
The absence of a nitro group (unlike ) may enhance the target compound’s stability under reducing biological conditions .
Research Implications
For instance:
- Carbohydrazide derivatives () are often explored for antimicrobial activity due to their ability to form stable metal complexes .
- Sulfonamide-phthalazine hybrids () have shown kinase inhibitory activity, highlighting the therapeutic versatility of benzoxazine derivatives .
Further studies should focus on synthesizing the target compound and evaluating its bioactivity, leveraging insights from its structural analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 6-chloro-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?
- Methodology : Begin with a retrosynthetic analysis to identify intermediates, such as the benzoxazine core and sulfonyl chloride derivatives. Use palladium-catalyzed cross-coupling reactions for regioselective functionalization (e.g., Suzuki-Miyaura for aryl groups) . Monitor reaction parameters (temperature, solvent polarity) to minimize side products like over-sulfonated by-products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the final compound .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be prioritized?
- Methodology :
- NMR : Assign peaks using - and -NMR to confirm the benzoxazine ring (δ 4.2–4.5 ppm for methylene protons) and sulfonyl group (δ 3.1 ppm for ) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 437.08).
- IR : Confirm carbonyl (C=O stretch at ~1680 cm) and sulfonyl (S=O at ~1350 cm) functionalities .
Q. How can researchers design initial biological activity screenings for this compound?
- Methodology : Use in vitro assays targeting enzymes or receptors structurally similar to known benzoxazine targets (e.g., antimicrobial assays against E. coli and S. aureus). Prioritize cytotoxicity studies (MTT assay on mammalian cell lines) to establish safety margins. Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are essential for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
